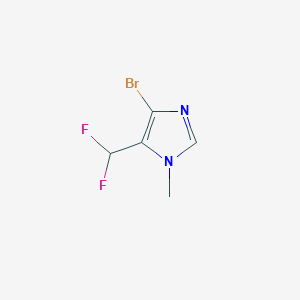

![molecular formula C13H11F3N4O3S2 B2814430 2-[(5-乙酰氨基-1,3,4-噻二唑-2-基)硫代]-N-[4-(三氟甲氧基)苯基]乙酰胺 CAS No. 868974-34-9](/img/structure/B2814430.png)

2-[(5-乙酰氨基-1,3,4-噻二唑-2-基)硫代]-N-[4-(三氟甲氧基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

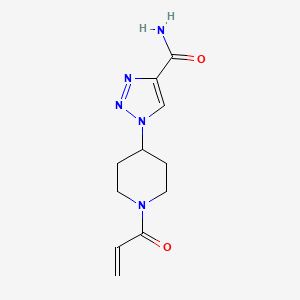

The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, two carbon atoms, and one sulfur atom . Compounds containing this ring have been the subject of considerable interest for designing new antitumor agents .

Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,3,4-thiadiazole ring, with various functional groups attached to it, including an acetamido group and a trifluoromethoxyphenyl group .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the functional groups present in the molecule. For example, the acetamido group might undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .科学研究应用

抑制和抗癌潜力

- 一项研究报告了双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙硫醚 3 (BPTES) 类似物作为肾型谷氨酰胺酶 (GLS) 抑制剂的设计、合成和药理学评估。类似物 N-(5-{2-[2-(5-氨基-[1,3,4]噻二唑-2-基)-乙基硫烷基]-乙基}-[1,3,4]噻二唑-2-基)-2-苯基-乙酰胺表现出与 BPTES 相似的效力和更好的溶解度。它有效抑制了 P493 人类淋巴瘤 B 细胞在体外和小鼠异种移植模型中的生长 (Shukla 等,2012)。

化学合成和杂质识别

- 研究重点是合成 N-[4-({4-[(5-甲基-1, 3, 4-噻二唑-2-基)磺酰基]苯基}磺酰基)苯基]胺作为抗菌药物磺胺甲唑中的杂质,深入了解该化合物的化学合成过程和结构分析 (Talagadadeevi 等,2012)。

结构分析和分子相互作用

- 对标题化合物 N-(5-苄基硫烷基-1,3,4-噻二唑-2-基)-2-(哌啶-1-基)乙酰胺的研究提供了对其晶体结构、分子相互作用和氢键的详细见解,为理解该化合物的化学性质提供了有价值的信息 (Ismailova 等,2014)。

抗菌特性

- 对一系列 N-{4-甲基-5-[4-(4-氧代-2-苯基(1,3-噻唑烷-3-基)]-5-硫烷基(1,2,4-三唑-3-基)-1,3-噻唑-2-基}乙酰胺衍生物的研究重点是它们的合成和对各种病原体的体外抗菌活性,为潜在的抗菌应用提供了见解 (Baviskar 等,2013)。

未来方向

作用机制

Target of Action

Similar compounds have been found to interact withcarbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

They bind to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the pH balance and the transport of carbon dioxide .

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the bicarbonate buffer system , which maintains the pH of blood and other bodily fluids . It also affects the carbon dioxide transport pathway , as carbonic anhydrase plays a key role in converting carbon dioxide into a form that can be easily transported in the blood .

Pharmacokinetics

Similar compounds are known to be well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a decrease in the concentration of bicarbonate ions in the blood, resulting in a condition known as metabolic acidosis . This can affect various physiological processes, including respiration and the function of the nervous system .

Action Environment

Environmental factors such as pH and temperature can influence the action of this compound. For instance, the activity of carbonic anhydrase, and thus the efficacy of its inhibitors, can be affected by the pH of the environment . Additionally, the stability of the compound can be influenced by factors such as light, heat, and humidity .

属性

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O3S2/c1-7(21)17-11-19-20-12(25-11)24-6-10(22)18-8-2-4-9(5-3-8)23-13(14,15)16/h2-5H,6H2,1H3,(H,18,22)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUMXVPDQSZQFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

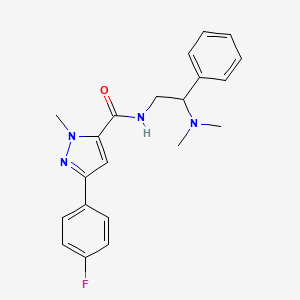

![6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814349.png)

![2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide](/img/structure/B2814351.png)

![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2814356.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2814359.png)

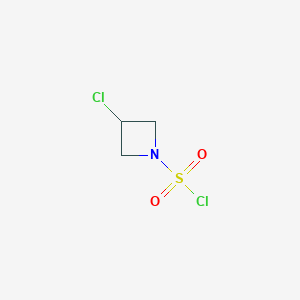

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2814360.png)

![N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2814361.png)

![1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2814364.png)